Epinephrine bitartrate

Description

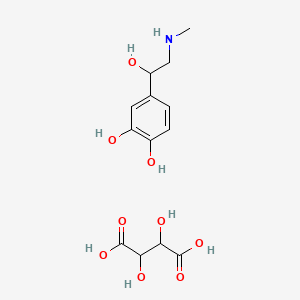

Structure

2D Structure

Properties

CAS No. |

51-42-3 |

|---|---|

Molecular Formula |

C9H13NO3.C4H6O6 C13H19NO9 |

Molecular Weight |

333.29 g/mol |

IUPAC Name |

(3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2?/m01/s1 |

InChI Key |

YLXIPWWIOISBDD-YAJHYOSUSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H](C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

melting_point |

150.5 °C |

Other CAS No. |

51-42-3 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Adrenaline acid tartrate, (-)-Adrenaline bitartrate, (-)-Adrenaline hydrogen tartrate, (-)-Adrenaline tartrate, (-)-Epinephrine (+)-bitartrate, (-)-Epinephrine bitartrate, (R)-(-)-Epinephrine bitartrate, Adrenaline acid tartrate, Adrenaline bitartrate, Adrenaline hydrogen tartrate, Asmatane Mist, Bronitin, Epinephrine bitartrate; Epinephrine d-bitartrate, Epinephrine hydrogen tartrate, Epinephrine tartrate, Epitrate, l-Adrenaline bitartrate, l-Adrenaline d-bitartrate, l-Adrenaline hydrogen tartrate, L-Adrenaline tartrate, l-Epinephrine bitartrate, l-Epinephrine d-bitartrate, l-Epinephrine tartrate, Medihaler-Epi, Primatene Mist Suspension, Suprarenin |

Origin of Product |

United States |

Molecular Pharmacology and Cellular Mechanisms of Epinephrine Bitartrate Non Clinical

Adrenergic Receptor Subtype Interactions

Epinephrine (B1671497) is a non-selective agonist of all adrenergic receptors, including α and β subtypes. wikipedia.org The affinity and kinetics of its binding to these receptor subtypes are crucial determinants of its cellular effects. Recent studies have revealed that epinephrine adopts distinct conformations when binding to α- and β-adrenergic receptors, which may explain the differential downstream signaling. nih.gov

Epinephrine binds to both α1 and α2-adrenergic receptors. The α1-adrenergic receptors are coupled to Gq proteins, while α2-adrenergic receptors are coupled to Gi proteins. wikipedia.orgwikipedia.org Norepinephrine generally exhibits a higher affinity for α1 receptors than epinephrine. wikipedia.org Conversely, epinephrine and norepinephrine have relatively equal affinities for α2 receptors, with norepinephrine having a slightly higher affinity. wikipedia.orgnih.gov The interaction with these receptors is critical for mediating various physiological responses.

Detailed kinetic parameters for epinephrine bitartrate (B1229483) binding to α-adrenergic receptor subtypes are not extensively documented in publicly available literature. However, research indicates that the binding is complex and involves specific molecular interactions. For instance, the mutation of a specific phenylalanine residue to a nitrogen in the α2A-AR has been shown to decrease the binding of epinephrine. nih.gov

Interactive Data Table: Alpha-Adrenergic Receptor Binding Parameters for Epinephrine (Qualitative)

| Receptor Subtype | G-Protein Coupling | Relative Affinity of Epinephrine | Research Findings Summary |

| α1 | Gq | Moderate to High | Norepinephrine has a higher affinity for this receptor subtype. wikipedia.org |

| α2 | Gi | High | Binds with slightly lower affinity than norepinephrine. wikipedia.org |

Epinephrine demonstrates significant interaction with both β1 and β2-adrenergic receptors, which are coupled to Gs proteins. nih.gov Studies on S49 cells have provided estimates for the binding kinetics of epinephrine to beta-adrenergic receptors. The dissociation constant (Kd) was determined to be 2 microM. nih.gov While the individual rate constants are too rapid for conventional measurement, a minimum value for the association rate constant (kon) was estimated to be greater than 10(8)/M/min, and the dissociation rate constant (koff) was estimated to be greater than 280/min at 37°C. nih.gov

Interestingly, structural modifications to the epinephrine molecule can significantly impact binding kinetics. For example, a constrained form of epinephrine was found to exhibit over 100-fold selectivity for the β2-AR over the β1-AR, a phenomenon attributed to an enhanced association rate for the β2-AR. rcsb.org

Interactive Data Table: Beta-Adrenergic Receptor Binding Kinetic Parameters for Epinephrine

| Parameter | Receptor Type | Value | Cell Line | Reference |

| Kd (Dissociation Constant) | Beta-adrenergic | 2 µM | S49 | nih.gov |

| kon (Association Rate Constant) | Beta-adrenergic | > 10⁸ M⁻¹min⁻¹ | S49 | nih.gov |

| koff (Dissociation Rate Constant) | Beta-adrenergic | > 280 min⁻¹ | S49 | nih.gov |

In vitro studies have been instrumental in characterizing the affinity and selectivity of epinephrine for various adrenergic receptor subtypes. Epinephrine is recognized as a non-selective agonist, binding to all major adrenergic receptor subtypes (α1, α2, β1, β2, and β3). wikipedia.org

While some pharmacological resources suggest epinephrine has a higher affinity for β2 receptors than α1 receptors, other literature indicates the contrary. quora.com Epinephrine and norepinephrine exhibit similar potencies at β1 receptors. quora.com It is established that epinephrine binds to both β1 and β2 receptors with high affinity. pittmedcardio.com

Recent research highlights that both epinephrine and norepinephrine have comparable affinities for all three α2-adrenergic receptor subtypes. nih.gov The binding of epinephrine to β1 and β2 receptors is identical in manner. nih.gov

Interactive Data Table: Comparative Affinity of Epinephrine for Adrenergic Receptor Subtypes (Qualitative)

| Receptor Subtype | Relative Affinity of Epinephrine | Key Findings |

| α1 | Moderate to High | Affinity is generally considered lower than that of norepinephrine. wikipedia.org |

| α2 | High | Similar affinity to norepinephrine across α2 subtypes. nih.gov |

| β1 | High | Binds with high affinity, similar to its interaction with β2 receptors. nih.govpittmedcardio.com |

| β2 | High | Binds with high affinity; structural modifications can enhance selectivity. rcsb.orgpittmedcardio.com |

Intracellular Signal Transduction Pathways Activated by Epinephrine Bitartrate (in vitro)

The binding of this compound to adrenergic receptors initiates a series of intracellular signaling events, primarily mediated by G-proteins and the subsequent production of second messengers.

Upon binding of epinephrine to an adrenergic receptor, the receptor undergoes a conformational change. khanacademy.orgyoutube.com This change facilitates the interaction of the receptor with a heterotrimeric G-protein (composed of α, β, and γ subunits). youtube.com This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α subunit of the G-protein. youtube.com

The binding of GTP to the Gα subunit causes its dissociation from the βγ dimer and from the receptor. wikipedia.org The now-activated, GTP-bound Gα subunit can then interact with and modulate the activity of downstream effector enzymes. youtube.com There is also evidence for a "prec-oupled" mechanism where the inactive G-protein can interact with the inactive receptor before the agonist binds. pnas.org

When epinephrine binds to β-adrenergic receptors (which are coupled to the stimulatory G-protein, Gs), the activated Gsα subunit translocates along the inner surface of the plasma membrane to bind to and activate the enzyme adenylyl cyclase. newswise.comwikipedia.org Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org

This production of cAMP represents a key step in the signal transduction cascade, as cAMP acts as a second messenger, amplifying the initial signal from the receptor. britannica.com The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA). berkeley.edu Activated PKA can then phosphorylate various intracellular proteins, leading to a cellular response. berkeley.edu The signal is terminated through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, and by the action of phosphodiesterases, which degrade cAMP. youtube.com

Protein Kinase A (PKA) Mediated Phosphorylation Cascades

Epinephrine exerts many of its cellular effects through the activation of a canonical signaling pathway initiated by its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). wikipedia.org This interaction primarily involves the stimulatory G-protein, Gαs. nih.gov Upon epinephrine binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein. This activation causes the Gαs subunit to dissociate from its βγ subunits and bind to and activate the enzyme adenylyl cyclase. nih.gov

Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. wikipedia.orgnih.gov The subsequent rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). nih.gov PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.

These active PKA catalytic subunits then phosphorylate a multitude of specific downstream substrate proteins on serine and threonine residues, triggering a phosphorylation cascade. This cascade alters the function of target proteins and leads to the ultimate physiological response. For instance, PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, leading to glycogenolysis in liver and muscle cells. wikipedia.org PKA activation also leads to the phosphorylation of transcription factors such as the cAMP response element-binding (CREB) protein, thereby regulating gene transcription. nih.gov Furthermore, research has identified a link between epinephrine-induced PKA activity and the Hippo signaling pathway, resulting in the phosphorylation and inhibition of the phosphoinositide 3-kinase (PI3K) catalytic subunit p110α. nih.govresearchgate.net

Table 1: Key Components of the PKA-Mediated Signaling Pathway

| Component | Role in Pathway |

| Epinephrine | Initiates the cascade by binding to β-adrenergic receptors. |

| β-Adrenergic Receptor | A GPCR that activates the Gs protein upon ligand binding. nih.gov |

| Gs Protein (Gαs) | Transduces the signal from the receptor to adenylyl cyclase. nih.gov |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP. wikipedia.orgnih.gov |

| cAMP | Second messenger that allosterically activates PKA. nih.gov |

| Protein Kinase A (PKA) | Phosphorylates downstream target proteins on serine/threonine residues. nih.gov |

| CREB | A transcription factor activated by PKA phosphorylation, modulating gene expression. nih.gov |

Phospholipase C (PLC) and Intracellular Calcium Mobilization

In addition to the PKA pathway, epinephrine can also signal through pathways that increase intracellular calcium concentrations, primarily by activating α1-adrenergic receptors. These receptors are coupled to the Gq class of G-proteins.

Upon epinephrine binding to α1-adrenergic receptors, the associated Gq protein is activated. The activated α-subunit of Gq then stimulates the membrane-bound enzyme Phospholipase C (PLC). mdpi.com PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). mdpi.comnih.gov This binding triggers the rapid release of stored calcium from the ER into the cytoplasm, causing a sharp increase in the intracellular calcium concentration. mdpi.com This elevated calcium can then bind to and activate various calcium-sensitive proteins, such as calmodulin and protein kinase C (PKC).

Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates isoforms of PKC. mdpi.com Activated PKC then phosphorylates a distinct set of substrate proteins, leading to a variety of cellular responses. In some specific cell types, such as platelets, epinephrine has been shown to potentiate calcium mobilization and subsequent protein phosphorylation in response to other agonists like ADP, although this specific effect may occur through mechanisms not directly involving PLC. nih.gov

Table 2: Key Molecules in the PLC-Mediated Signaling Pathway

| Molecule | Role in Pathway |

| Epinephrine | Initiates the cascade by binding to α1-adrenergic receptors. |

| α1-Adrenergic Receptor | A GPCR that activates the Gq protein upon ligand binding. |

| Gq Protein | Transduces the signal from the receptor to Phospholipase C. |

| Phospholipase C (PLC) | Enzyme that cleaves PIP2 into IP3 and DAG. mdpi.com |

| PIP2 | Membrane phospholipid that serves as the substrate for PLC. mdpi.com |

| IP3 | Second messenger that binds to ER receptors to release stored Ca2+. mdpi.comnih.gov |

| DAG | Second messenger that remains in the membrane to activate PKC. mdpi.com |

| Calcium (Ca2+) | Intracellular ion released from the ER, acting as a critical signaling molecule. |

Cross-talk between Signaling Pathways

The signaling pathways activated by epinephrine are not isolated; significant cross-talk occurs between them and with other cellular signaling networks. This interplay allows for a highly integrated and context-dependent cellular response.

A notable example of cross-talk occurs between the β-adrenergic (PKA) and α-adrenergic (PLC) pathways. Research has demonstrated that canonical β-adrenergic receptor signaling, through PKA activation, can modulate the function of α-adrenergic receptors. nih.gov Specifically, PKA can phosphorylate the scaffolding protein spinophilin, which in turn disrupts its interaction with α2A-adrenergic receptors and accelerates their endocytosis, thereby regulating their signaling output. nih.gov

Furthermore, epinephrine signaling intersects with key metabolic pathways, such as the one regulated by insulin. In skeletal muscle, epinephrine and insulin activate distinct mitogen-activated protein (MAP) kinase signaling pathways; epinephrine increases the activity of c-jun kinase (JNK), whereas insulin activates the extracellular signal-regulated kinase (ERK). nih.gov This divergence allows the two hormones to regulate opposing metabolic functions within the same cell. nih.gov

A more direct inhibitory cross-talk has been identified where epinephrine, acting through PKA and the Hippo kinases (MST1/2), can phosphorylate and inhibit the p110α subunit of PI3K, a central component of the insulin signaling pathway. nih.govresearchgate.net Additionally, the response to epinephrine can be modulated by its concentration. High concentrations of epinephrine can cause β2-adrenoceptors to shift their coupling from the stimulatory Gs protein to an inhibitory Gi protein, which would inhibit adenylyl cyclase and antagonize the canonical PKA pathway. researchgate.net

Table 3: Examples of Epinephrine-Related Signaling Cross-talk

| Interacting Pathways | Mechanism of Cross-talk | Outcome |

| β-AR (PKA) and α2A-AR | PKA phosphorylates spinophilin, modulating its interaction with α2A-AR. nih.gov | Accelerated endocytosis and altered signaling of α2A-AR. nih.gov |

| Epinephrine and Insulin | Activation of different MAP kinase pathways (JNK vs. ERK). nih.gov | Regulation of opposing metabolic functions. nih.gov |

| β-AR (PKA) and PI3K | PKA and Hippo kinases (MST1/2) phosphorylate and inhibit the p110α subunit of PI3K. nih.govresearchgate.net | Inhibition of the PI3K/insulin signaling pathway. nih.govresearchgate.net |

| β2-AR (Concentration-dependent) | High agonist concentration shifts receptor coupling from Gs to Gi protein. researchgate.net | Attenuation of the cAMP/PKA signaling cascade. researchgate.net |

Enzymatic Metabolism Pathways (in vitro)

The biological activity of epinephrine is terminated by its removal from the synaptic cleft or circulation and subsequent enzymatic degradation. In vitro studies have established that the two primary enzymes responsible for the metabolism of epinephrine are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). nih.govnih.govyoutube.comyoutube.com

Catechol-O-methyltransferase (COMT) Activity and Metabolites

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of epinephrine. nih.govyoutube.combohrium.com This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of epinephrine. This O-methylation predominantly occurs at the meta- (3-position) hydroxyl group.

The primary metabolite formed from the action of COMT on epinephrine is Metanephrine . drugbank.comnih.gov The conversion of epinephrine to the pharmacologically less active metanephrine is a principal pathway for terminating the hormone's physiological effects. bohrium.com

Table 4: COMT-Mediated Metabolism of Epinephrine

| Substrate | Enzyme | Primary Metabolite |

| Epinephrine | Catechol-O-methyltransferase (COMT) | Metanephrine |

Monoamine Oxidase (MAO) Activity and Metabolites

Monoamine Oxidase (MAO) is the other major enzyme involved in epinephrine catabolism. nih.govnih.govyoutube.com MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of the amine side chain of epinephrine. The MAO-A isoform is primarily responsible for this action. drugbank.com

The metabolic products depend on the sequence of enzymatic action.

If MAO acts on epinephrine directly, it produces 3,4-dihydroxymandelic acid .

If COMT acts first to produce metanephrine, MAO can then act on metanephrine to produce vanillylmandelic acid (VMA) , which is a major end-product of catecholamine metabolism.

Studies have also identified dihydroxyphenylglycol (DHPG) as a deaminated metabolite, though epinephrine is converted to DHPG less efficiently than norepinephrine. drugbank.com

Table 5: MAO-Mediated Metabolism of Epinephrine and its Metabolites

| Substrate | Enzyme | Primary Metabolite |

| Epinephrine | Monoamine Oxidase (MAO) | 3,4-dihydroxymandelic acid |

| Metanephrine | Monoamine Oxidase (MAO) | Vanillylmandelic acid (VMA) |

Investigating Enzyme Kinetics and Isoform Specificity

The physiological effects of epinephrine are mediated through complex intracellular signaling cascades that are initiated by its binding to various adrenergic receptor isoforms. A critical aspect of this process involves the modulation of key enzyme activities and the subsequent metabolic fate of epinephrine itself, which is governed by specific enzymatic degradation pathways. The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, provides quantitative insights into these mechanisms, including the efficiency of catalysis and the affinity of enzymes for their substrates.

Modulation of Downstream Effector Enzyme Kinetics

This compound, through its active moiety epinephrine, does not directly interact with intracellular enzymes. Instead, it binds to G-protein coupled receptors (GPCRs) on the cell surface, which triggers downstream signaling that alters the kinetic parameters of effector enzymes. The specificity of the response is determined by the adrenergic receptor isoform expressed in a given cell type and its coupling to specific G-proteins (Gs, Gi, or Gq). wikipedia.orgyoutube.com

Adenylyl Cyclase (AC)

Adenylyl cyclase is a primary effector enzyme in epinephrine signaling, responsible for converting ATP to the second messenger cyclic AMP (cAMP). youtube.com Its activity is dually regulated by epinephrine through different receptor isoforms:

Activation via β-Adrenergic Receptors: Stimulation of β-adrenergic receptors (β1, β2, β3) leads to the activation of the Gs (stimulatory) G-protein. wikipedia.org The activated Gαs subunit then binds to and activates adenylyl cyclase, increasing the rate of cAMP production. youtube.com This activation increases the enzyme's maximal velocity (Vmax) for ATP conversion.

Inhibition via α2-Adrenergic Receptors: Conversely, epinephrine binding to α2-adrenergic receptors activates the Gi (inhibitory) G-protein. wikipedia.orgnih.gov The Gαi subunit subsequently inhibits adenylyl cyclase, decreasing cAMP production. nih.gov Rapid-mixing quench-flow studies have measured the kinetics of this inhibition in platelet membranes, revealing a lag period before the onset of inhibition. The rate constant for the onset of inhibition (k_inh) was found to be dependent on GTP concentration, reaching a maximum value of 0.57 s⁻¹ (t½ = 1.2 s) in the presence of 100 mM NaCl and 100 µM GTP. nih.gov

There are at least nine membrane-bound isoforms of adenylyl cyclase, and their differential expression and localization within the cell contribute to the specificity of the epinephrine response. For instance, immune cells show high expression of AC7 and low expression of AC3, contributing to distinct signaling outcomes in these cells.

Phospholipase C (PLC)

Activation of α1-adrenergic receptors by epinephrine leads to the activation of the Gq G-protein. wikipedia.orgnih.gov The Gαq subunit then stimulates phospholipase C, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov This activation enhances the turnover of PIP2, and research in human platelets has shown that this leads to the accumulation of IP3 and DAG, indicating stimulation of PLC activity. nih.gov

Phosphoinositide 3-kinase (PI3K)

Recent non-clinical research has uncovered a pathway where epinephrine signaling can inhibit the catalytic subunit of PI3Kα, p110α. nih.gov This occurs through the activation of the Hippo kinases MST1/2. In primary hepatocytes and various cell lines, stimulation with epinephrine was associated with the phosphorylation and inhibition of p110α, leading to an impairment of downstream insulin signaling and a reduction in glycogen synthesis. nih.gov This demonstrates a direct kinetic impact on a key enzyme in metabolic regulation.

| Enzyme | Adrenergic Receptor Isoform | G-Protein | Kinetic Effect | Research Finding |

|---|---|---|---|---|

| Adenylyl Cyclase (AC) | β-receptors (β1, β2, β3) | Gs (stimulatory) | Activation (Increased Vmax) | Stimulation of β-receptors activates Gs, which in turn activates AC, increasing the rate of cAMP synthesis. youtube.com |

| Adenylyl Cyclase (AC) | α2-receptors | Gi (inhibitory) | Inhibition | Activation of α2-receptors leads to Gi-mediated inhibition of AC. The rate constant for inhibition (k_inh) can be as high as 0.57 s⁻¹. nih.gov |

| Phospholipase C (PLC) | α1-receptors | Gq | Activation | Stimulation of α1-receptors activates Gq, which stimulates PLC to hydrolyze PIP2 into IP3 and DAG. nih.govnih.gov |

| Phosphoinositide 3-kinase α (PI3Kα) | β-adrenergic receptors | Gs (stimulatory) | Inhibition | Epinephrine signaling activates Hippo kinases (MST1/2), which phosphorylate and inhibit the p110α catalytic subunit of PI3Kα. nih.gov |

Kinetics of Epinephrine Metabolism

The duration and intensity of epinephrine's action are limited by its metabolic clearance from the body. This process is primarily carried out by two key enzymes that exhibit distinct kinetics and isoform specificities. patsnap.com

Catechol-O-methyltransferase (COMT)

COMT is a major enzyme in the metabolic degradation of catecholamines, including epinephrine. patsnap.com It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of epinephrine, leading to the formation of metanephrine.

Monoamine Oxidase (MAO)

MAO is another critical enzyme that catalyzes the oxidative deamination of epinephrine. patsnap.com This reaction converts epinephrine into 3,4-dihydroxyphenylglycolaldehyde. There are two main isoforms of this enzyme:

MAO-A: Has a higher affinity for serotonin but also metabolizes epinephrine.

MAO-B: Primarily metabolizes dopamine.

Epinephrine is a substrate for both isoforms. The metabolites produced by COMT and MAO can be further processed and are eventually excreted in the urine. patsnap.com The kinetic parameters, Michaelis constant (Km) and maximal velocity (Vmax), for these enzymes determine the rate at which epinephrine is cleared.

| Enzyme | Isoforms | Reaction Catalyzed | Metabolite |

|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Soluble (S-COMT), Membrane-bound (MB-COMT) | O-methylation of the catechol nucleus | Metanephrine |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination of the amine side chain | 3,4-Dihydroxyphenylglycolaldehyde |

Chemical Stability and Degradation Pathways of Epinephrine Bitartrate

Identification and Characterization of Degradation Products (DPs)

Oxidative Degradation Products

Epinephrine (B1671497) is highly susceptible to oxidation, a process that is often initiated by exposure to air, light, or heat. google.comresearchgate.net The catechol functional group is the primary site of oxidation, which leads to the formation of o-quinones. google.com These intermediates are highly reactive and can undergo further reactions to form a cascade of colored products. google.com

The initial, and most well-known, oxidation product is adrenochrome, a pink-to-red colored indole derivative. google.comgoogle.com Further oxidation and polymerization of these intermediates can lead to the formation of brown-colored products, broadly identified as melanins. google.com Other identified oxidative degradants include adrenolotin. google.com In forced degradation studies, exposing epinephrine solutions to oxidizing agents like hydrogen peroxide results in the formation of distinct degradation products, confirming the molecule's sensitivity to oxidative stress. bmj.com

Racemization Products (D-Adrenaline)

Epinephrine bitartrate (B1229483) exists as stereoisomers, with the pharmacologically active form being the levorotatory isomer, L-epinephrine (also denoted as R-(-)-epinephrine). google.comtransopharm.com This isomer is significantly more potent than its dextrorotatory counterpart, D-epinephrine (S-(+)-epinephrine), by a factor of approximately 15 to 40. transopharm.com

Under certain conditions, particularly in aqueous solutions, L-epinephrine can undergo racemization, which is the conversion of the active L-isomer into the less active D-isomer. google.comgoogle.com This process represents a significant pathway for the loss of potency in epinephrine formulations. google.com Studies on aged adrenaline injection fluids have shown that the conversion of L-adrenaline to D-adrenaline can be a primary factor in the loss of active drug, with one study reporting a 10% conversion after four years of storage. nih.gov The rate of racemization is influenced by the pH of the solution. google.comnih.gov Long-term stability studies of commercial formulations have shown that racemization can lead to approximately 10% d-isomer content after three to four years of storage at a pH between 2.4 and 3.5. google.comgoogle.com

Hydrolytic Degradation Products

The stability of epinephrine bitartrate is also influenced by hydrolysis, with the degradation rate being highly dependent on the pH of the solution. researchgate.net Forced degradation studies under acidic and basic conditions have been conducted to identify the resulting hydrolytic products. Degradation under basic conditions has been shown to yield specific degradation products, while acidic conditions can produce a different set of degradants. bmj.comresearchgate.net For instance, one study identified the formation of a product eluted at 2.6 minutes under basic conditions, whereas acid hydrolysis yielded three distinct products. bmj.com The presence of metal ions may also catalyze the hydrolysis of epinephrine. nih.gov

Reaction Products with Excipients (e.g., Bisulfite)

Excipients are necessary components of pharmaceutical formulations, but they can sometimes interact with the active pharmaceutical ingredient. In the case of epinephrine, antioxidants such as sodium bisulfite or sodium metabisulfite are often included to protect against oxidation. google.comgoogle.com However, these sulfite-containing compounds can directly react with epinephrine in a nucleophilic substitution reaction. researchgate.net

This reaction leads to the formation of a biologically inactive degradation product known as epinephrine sulfonic acid (ESA). google.comgoogle.comgoogleapis.com The formation of ESA can be a significant degradation pathway, with its concentration potentially exceeding 15% by the end of the product's shelf life, leading to a substantial loss of potency. google.comgoogle.com Furthermore, studies have indicated that bisulfite can have a photodestabilizing effect on epinephrine. In the presence of light, bisulfite may contribute to the generation of highly reactive hydroxyl radicals, which can accelerate the degradation of epinephrine. google.comnih.govresearchgate.net

Kinetics of Degradation under Forced Conditions

Forced degradation studies, also known as stress testing, are essential for elucidating the degradation pathways and kinetics of a drug substance. These studies involve exposing the drug to conditions more severe than accelerated storage, such as high temperatures, various pH levels, strong oxidizing agents, and intense light.

The following table summarizes the degradation products observed for norepinephrine, a closely related catecholamine, under various forced conditions, which provides insight into the likely behavior of epinephrine.

| Stress Condition | Degradation Products Observed | Relative Amount |

| Acid Hydrolysis | DP-1, DP-2 | ++, + |

| Basic Hydrolysis | DP-1 | ++ |

| Oxidative | DP-1, DP-2 | +++, +++ |

| Metallic | DP-1 | + |

| Data derived from studies on norepinephrine hemitartrate and epinephrine formulations. Semiquantitative analysis results: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%. researchgate.net |

Another study on northis compound provided more specific chromatographic data on degradation under forced conditions.

| Stress Condition | Degradation Product Elution Times (min) |

| Acidic | 3.6, 4.0, 4.4 |

| Basic | 2.6 |

| **Oxidative (H₂O₂) ** | 4.1, 6.6 |

| Heat (70°C) | 4.0, 4.7 |

| UV Light | No degradation products observed |

| Data derived from a forced degradation study on northis compound solutions. bmj.com |

pH-Rate Profiles and Stability Minima

The rate of epinephrine degradation is significantly influenced by the pH of the solution. nih.gov The pH-rate profile for the degradation of a related adrenaline derivative was found to exhibit a bell-shaped curve, indicating that the compound is most stable within a specific pH range. nih.gov

The kinetics of specific degradation pathways are also pH-dependent. For instance, racemization is influenced by pH, with studies suggesting a rate minimum around pH 4. nih.gov Increasing the pH from 2.5 to 4.0 has been observed to decrease the rate of racemization significantly. google.com Conversely, degradation via oxidation is favored in alkaline (basic) conditions. researchgate.net Therefore, maintaining a pH between approximately 2.8 and 3.3 is often targeted in formulations to ensure stability against multiple degradation pathways. google.com

Temperature-Dependent Degradation Kinetics (Arrhenius Plot Analysis)

The degradation of epinephrine is a temperature-dependent process, with higher temperatures accelerating the rate of chemical breakdown. google.comresearchgate.net This relationship can be modeled using the Arrhenius equation, which quantitatively describes how the rate constant of a chemical reaction varies with temperature.

Studies have shown that epinephrine's stability is significantly enhanced at lower temperatures. For instance, a study on a 10 mcg/mL epinephrine solution found that the time for the concentration to drop to 90% of its initial value (T-90) was calculated to be 71.40 days for solutions stored at 4°C, but only 12.77 days for solutions stored at 25°C. nih.gov Another investigation involving cyclical heating (65°C for 8 hours per day) resulted in a 31% reduction in epinephrine concentration over 12 weeks. nih.gov In contrast, constant exposure to the same temperature (65°C) for just 7 days led to the complete degradation of the compound. nih.gov

The shelf life of epinephrine acid tartrate at room temperature (25°C) has been estimated to be approximately 346 days based on an Arrhenius plot analysis. researchgate.net However, it is recognized as a thermo-labile drug in certain formulations. researchgate.net Prolonged exposure to heat is a primary cause of degradation, with constant heat being more detrimental than intermittent exposure. nih.govnih.gov Conversely, refrigeration appears to reduce the rate of degradation. nih.govresearchgate.net

| Temperature | Observation | Source |

|---|---|---|

| 4°C | Calculated T-90 of 71.40 days | nih.gov |

| 25°C | Calculated T-90 of 12.77 days | nih.gov |

| 65°C (Cyclical) | 31% degradation after 12 weeks | nih.gov |

| 65°C (Constant) | Complete degradation after 7 days | nih.gov |

| 70°C | Significant degradation of 1:10,000 solution after 8 weeks | nih.gov |

Influence of Light Exposure on Degradation

Epinephrine is highly sensitive to light, and exposure can lead to rapid degradation through photolytic reactions. google.comresearchgate.net Aqueous solutions of epinephrine can quickly deteriorate when exposed to light, leading to discoloration. google.comgoogle.com This process often involves oxidation, which turns the solution pink due to the formation of adrenochrome, and subsequently brown from the creation of melanin polymers. google.comgoogle.com

Protection from light is a critical factor in maintaining the stability of epinephrine, as it minimizes degradation pathways, including racemization. google.comgoogle.com The presence of other substances, such as sulfites, can exacerbate photodegradation. Studies have shown that epinephrine is more stable under irradiation in the absence of sodium metabisulfite than in its presence. nih.govresearchgate.net For example, after two weeks of exposure to natural light, an epinephrine solution with bisulfite retained only 45.0% of its initial concentration, while the solution without bisulfite retained 95.6%. nih.govresearchgate.net The photodegradation process in the presence of bisulfite is thought to be sensitized by the formation of adrenochrome sulfonate, which acts as a sensitizer, possibly through the photoproduction of singlet oxygen. ingentaconnect.comnih.govresearchgate.net Protecting epinephrine solutions from irradiation at wavelengths below 418 nm has been shown to prevent this photodegradation. ingentaconnect.comnih.govingentaconnect.com

| Condition | Epinephrine Remaining (after irradiation) | Source |

|---|---|---|

| With Sodium Metabisulfite | 60.1% - 64.5% | nih.govresearchgate.net |

| Without Sodium Metabisulfite | 89.3% - 91.3% | nih.govresearchgate.net |

| With Bisulfite (2 weeks natural light) | 45.0% | nih.govresearchgate.net |

| Without Bisulfite (2 weeks natural light) | 95.6% | nih.govresearchgate.net |

Catalysis by Metal Ions

The presence of trace metal ions can significantly catalyze the degradation of epinephrine. google.comgoogle.com Metal ions, such as iron from amber glassware or aluminum from rubber stoppers, can accelerate the oxidation of the catechol moiety of epinephrine. google.comgoogle.com The oxidation of catecholamines like epinephrine can be catalyzed by a number of metal ions, including Cu²⁺, Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺. nih.gov

One study investigating the degradation of an epinephrine derivative found that metal ions catalyzed its hydrolysis in the following order of reactivity: Fe³⁺ > Fe²⁺ > Mg²⁺ > Mn²⁺ > Ti³⁺ > Sr²⁺ > Zn²⁺. nih.gov These ions can participate in one-electron oxygen reduction, facilitating the autoxidation process. nih.gov The mechanism involves the formation of a complex between the metal ion and epinephrine, which enhances its susceptibility to oxidation.

Degradation Mechanisms and Pathways Elucidation

The degradation of this compound proceeds through several chemical pathways, primarily involving oxidation and N-dealkylation. These reactions lead to the formation of various degradation products, resulting in a loss of pharmacological activity.

Oxidative N-dealkylation

Oxidative N-dealkylation is a recognized degradation pathway for epinephrine. This metabolic process, catalyzed by cytochrome P450 isozymes, involves the hydroxylation of the carbon atom attached to the nitrogen of the alkyl group. nih.gov This creates an unstable intermediate that spontaneously breaks down, yielding a dealkylated metabolite and an aldehyde. nih.gov In the case of epinephrine, this would lead to the formation of norepinephrine and formaldehyde. Studies on epinephrine derivatives have identified oxidative N-dealkylation of the aliphatic amino moiety as a primary degradation pathway, particularly in the pH range of 2.5-4.5. nih.gov

Autoxidation Reactions

Autoxidation is a major degradation pathway for epinephrine, especially in neutral to alkaline solutions. nih.govresearchgate.net This process is a free-radical chain reaction initiated by the one-electron reduction of oxygen by the anionic forms of epinephrine's phenolic hydroxyls. nih.govresearchgate.net The reaction is sensitive to pH, with the rate increasing significantly in alkaline conditions. nih.govresearchgate.net

The autoxidation of epinephrine proceeds through several steps:

Oxidation to Quinone : The catechol group of epinephrine is oxidized to form epinephrine-quinone. researchgate.net

Cyclization : The quinone undergoes an intramolecular cyclization reaction to form leucoadrenochrome. researchgate.netacs.org

Further Oxidation : Leucoadrenochrome is further oxidized to form adrenochrome, a colored compound responsible for the pink discoloration of degraded epinephrine solutions. researchgate.netresearchgate.net

Isomerization and Polymerization : Adrenochrome can then isomerize to adrenolutin or undergo further reactions to form brown-colored melanin polymers. google.comgoogle.comresearchgate.net

This autoxidation process is catalyzed by factors such as light, heat, and metal ions. google.comgoogle.com

Strategies for Enhancing Chemical Stability (excluding formulation aspects)

Several strategies can be employed to enhance the intrinsic chemical stability of this compound, independent of specific formulation excipients. These strategies focus on controlling the environmental conditions that promote degradation.

Temperature Control : Maintaining epinephrine solutions at controlled, cool temperatures is one of the most effective ways to slow degradation kinetics. nih.gov Storing the compound under refrigeration (e.g., 4°C) significantly prolongs its shelf life compared to storage at room temperature. nih.gov

Protection from Light : Shielding epinephrine from light is crucial to prevent photolytic degradation. google.com Using amber or opaque containers and packaging can effectively block UV and visible light, minimizing the formation of adrenochrome and other photodegradation products. researchgate.net

pH Optimization : The stability of epinephrine is highly pH-dependent. The optimal pH for stability is in the acidic range, typically between 3 and 4. google.com Degradation via oxidation and racemization proliferates in alkaline solutions but is retarded under acidic conditions. researchgate.net Maintaining a low pH helps to minimize the rate of autoxidation.

Use of Chelating Agents : To mitigate catalysis by metal ions, the inclusion of a chelating agent such as edetate (EDTA) can be effective. google.comtandfonline.com Chelating agents bind to trace metal ions, sequestering them and preventing their participation in the oxidative degradation of epinephrine. google.comtandfonline.com

pH Control

The pH of an aqueous solution is a critical determinant of this compound stability. The rate of both oxidation and racemization is highly pH-dependent. Generally, epinephrine solutions exhibit maximum stability in the acidic pH range.

The primary degradation pathway for epinephrine is oxidation of the catechol group, which is significantly accelerated in neutral to alkaline conditions. This process involves the formation of an intermediate, epinephrine-o-quinone, which then undergoes a series of reactions to form colored degradation products like adrenochrome (pink) and further polymers that are brown or black. The rate of this oxidation reaction increases as the pH rises above 4.

Conversely, while acidic conditions inhibit oxidation, they can promote another degradation pathway: racemization. Epinephrine is a chiral molecule, with the L-isomer (R-(-)-epinephrine) being the pharmacologically active form. Under acidic conditions, particularly at a pH below 3, the L-isomer can convert to the less active D-isomer, leading to a loss of potency researchgate.netgoogle.com. This acid-catalyzed racemization follows first-order kinetics researchgate.net.

Therefore, maintaining an optimal pH is a balancing act between minimizing oxidation and preventing significant racemization. Studies indicate that the pH range of maximum stability for epinephrine solutions is between 2.5 and 4.5 nih.govacs.org. Within this window, both degradation pathways are sufficiently slowed. For instance, increasing the pH from 2.5 to 4.0 has been observed to decrease epinephrine racemization by about 60% or more google.com.

Forced degradation studies highlight the impact of pH on the formation of degradation products. Under acidic hydrolysis, specific degradation products are formed, while basic hydrolysis leads to different byproducts, often associated with the colored products of oxidation researchgate.net.

| pH Range | Primary Degradation Pathway | Rate of Degradation | Key Observations |

|---|---|---|---|

| < 2.5 | Racemization | High | Significant loss of potency due to conversion of L-epinephrine to D-epinephrine. researchgate.netgoogle.com |

| 2.5 - 4.5 | Minimal Degradation | Low (Optimal Stability) | Considered the optimal pH range for balancing the inhibition of both oxidation and racemization. nih.govacs.org |

| 4.5 - 6.0 | Oxidation | Moderate | The rate of oxidation begins to increase, but racemization is minimal. google.com |

| > 6.0 | Oxidation | High | Rapid oxidation occurs, leading to discoloration (pink to brown) and significant loss of active compound. nih.gov |

Antioxidant Mechanisms (excluding specific excipients)

The catechol structure of epinephrine makes it highly susceptible to oxidation. Antioxidants are therefore essential components in epinephrine formulations to prevent oxidative degradation. The general mechanism by which antioxidants protect epinephrine involves interrupting the oxidation process, often by scavenging free radicals or reactive oxygen species (ROS) that initiate and propagate the degradation chain reaction.

The oxidation of catecholamines like epinephrine can proceed through a radical mechanism. The process is initiated by the removal of a hydrogen atom from one of the hydroxyl groups on the catechol ring, forming a semiquinone radical. This radical is unstable and can react further with oxygen to form a quinone and a superoxide radical. These reactive species can then participate in further reactions that lead to the degradation of more epinephrine molecules.

Antioxidants function by providing an alternative, more easily oxidizable substrate. They can donate a hydrogen atom to the epinephrine semiquinone radical, thereby regenerating the original epinephrine molecule and terminating the radical chain reaction. The antioxidant itself becomes a radical, but this resulting radical is typically more stable and less reactive, or it can react with another radical to form a stable, non-radical product.

The effectiveness of an antioxidant is related to its ability to scavenge various reactive oxygen species, including superoxide and singlet oxygen nih.govjst.go.jp. Catecholamines themselves have been shown to possess antioxidant properties by reacting with and neutralizing free radicals acs.orgjst.go.jpresearchgate.net. This reactivity is primarily attributed to the catechol moiety acs.org. However, in a pharmaceutical formulation, the goal is to preserve the active drug, so external antioxidants are used to "spare" the epinephrine from being oxidized.

| Mechanism | Description | Effect on Epinephrine Stability |

|---|---|---|

| Radical Scavenging | Antioxidants donate a hydrogen atom or an electron to neutralize free radicals (e.g., semiquinone radicals) that are intermediates in the oxidation of epinephrine. | Prevents the propagation of the oxidative chain reaction, thus preserving the epinephrine molecule. unipd.it |

| Reactive Oxygen Species (ROS) Quenching | Antioxidants react with and neutralize ROS such as superoxide (O₂⁻) and singlet oxygen (¹O₂), which can initiate the oxidation of epinephrine. | Reduces the concentration of initiating species, thereby slowing the onset of epinephrine degradation. nih.govjst.go.jp |

| Preferential Oxidation | The antioxidant is more readily oxidized than epinephrine. It is consumed by reacting with oxygen or other oxidizing agents present in the formulation. | "Spares" the epinephrine from oxidation by being sacrificed first, thus extending the shelf-life of the active ingredient. researchgate.net |

Protection from Light and Oxygen

Exposure to both atmospheric oxygen and light, particularly ultraviolet (UV) light, are major factors that accelerate the degradation of this compound researchgate.net. The degradation processes are often interconnected, with light providing the energy to initiate oxidative reactions.

Oxygen is a direct participant in the oxidative degradation of the catechol moiety. In the presence of oxygen, epinephrine can auto-oxidize, a process that is significantly enhanced by factors like elevated temperature and higher pH. To mitigate this, formulations are often manufactured under an inert atmosphere, such as nitrogen, to displace oxygen from the solution and the headspace of the container google.com. Packaging in materials with low oxygen permeability is also crucial for long-term stability ondrugdelivery.com.

Light, especially in the UV spectrum, acts as a catalyst for the degradation of epinephrine. This photodecomposition can occur even in the absence of significant amounts of oxygen, although the presence of oxygen often leads to a more complex array of degradation products. The energy from light can promote the formation of radical species, initiating the oxidative cascade that leads to the formation of adrenochrome and other colored compounds google.comingentaconnect.com. The discoloration of epinephrine solutions from colorless to pink or brown is a visible indicator of this light-induced degradation.

To protect this compound from photodegradation, it is imperative to store it in light-resistant containers. Amber-colored glass vials or syringes, or the use of opaque or UV-blocking secondary packaging, can effectively prevent light from reaching the drug solution nih.govresearchgate.netnih.gov. Studies have shown that epinephrine solutions protected from light are significantly more stable than those exposed to it nih.govresearchgate.net. For example, one study found that after two weeks of exposure to natural light, the concentration of epinephrine in solutions containing bisulfite was 45.0% of the initial concentration, compared to 95.6% in solutions without bisulfite that were also exposed to light. This highlights the combined detrimental effect of certain excipients and light. However, even without such excipients, protection from light is a fundamental requirement for stability.

| Factor | Degradation Mechanism | Observable Effects | Protective Measures |

|---|---|---|---|

| Oxygen | Initiates and propagates the auto-oxidation of the catechol ring, leading to the formation of quinones and other degradation products. nih.gov | Loss of potency, potential for discoloration over time. | Manufacturing under an inert gas (e.g., nitrogen) and packaging in containers with low oxygen permeability. google.comondrugdelivery.com |

| Light (especially UV) | Provides the activation energy for photo-oxidation and other photolytic reactions, accelerating the degradation process. google.comingentaconnect.com | Rapid discoloration (pink to brown) due to the formation of adrenochrome and melanin-like polymers. Significant loss of potency. researchgate.net | Storage in light-resistant containers (e.g., amber glass) or use of UV-blocking overwraps. nih.govresearchgate.netnih.gov |

| Combined Light and Oxygen | A synergistic effect where light provides the energy for a rapid and extensive oxidation process. | Fastest rate of degradation and most pronounced discoloration. | A combination of light-resistant packaging and an oxygen-controlled environment. nih.gov |

Advanced Analytical and Spectroscopic Characterization of Epinephrine Bitartrate

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic separation is a cornerstone in the quality control of active pharmaceutical ingredients (APIs) like epinephrine (B1671497) bitartrate (B1229483). These techniques are indispensable for quantifying the drug substance, identifying and quantifying impurities, and assessing the enantiomeric purity. The choice of method depends on the specific analytical challenge, from routine purity assays to the detection of trace-level volatile impurities.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most widely employed analytical technique for the quality control of epinephrine bitartrate. Its high resolution, sensitivity, and specificity make it ideal for separating and quantifying epinephrine and its related substances. The catechol structure of epinephrine contains a chromophore that allows for sensitive detection by UV spectrophotometry, typically around 280 nm.

Modern HPLC methods are designed to be stability-indicating, meaning they can resolve the active ingredient from any potential degradation products and process-related impurities. Validation of these methods typically includes assessments of specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.

Ion-pair reversed-phase HPLC is a common and effective technique for the analysis of polar and ionizable compounds like epinephrine. Since epinephrine is a basic compound that is protonated at acidic to neutral pH, it exhibits poor retention on traditional reversed-phase columns. To overcome this, an ion-pairing reagent is added to the mobile phase. This reagent is typically an alkyl sulfonate, such as sodium dodecyl sulfate or 1-heptanesulfonate, which has a hydrophobic tail and an ionic head. antecscientific.com

The ion-pairing reagent forms a neutral ion-pair with the charged epinephrine molecule. This complex has increased hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase, such as a C8 or C18 column. antecscientific.com The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier (e.g., methanol or acetonitrile) are critical parameters that are optimized to achieve the desired separation. nih.govresearchgate.net

An isocratic method was developed for the analysis of epinephrine acid tartrate utilizing a phenyl reversed-phase column with a mobile phase of methanol and water (50:50, v/v) containing 7.28 mM sodium dodecyl sulfate at a pH of 3.5. nih.gov Another method for separating epinephrine and its impurities uses a C8 column with an acidic buffered mobile phase containing 1-heptanesulfonate as the ion-pairing agent and methanol as the organic modifier. antecscientific.com

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Phenyl Reversed-Phase | C8 |

| Mobile Phase | Methanol:Water (50:50, v/v) with 7.28 mM Sodium Dodecyl Sulfate | Acidic buffer with 1-Heptanesulfonate and Methanol |

| pH | 3.5 | Not specified |

| Detection | UV | Amperometric (DC mode) |

This table presents example parameters for ion-pair reversed-phase HPLC analysis of this compound based on published research findings.

Epinephrine is a chiral molecule, and its biological activity resides almost exclusively in the R-(-)-epinephrine (L-epinephrine) enantiomer, which is reported to be 15 to 40 times more pharmacologically active than its S-(+)-epinephrine (D-epinephrine) counterpart. ispub.com Therefore, it is crucial to control the enantiomeric purity of this compound. Chiral HPLC is the primary method used for this purpose.

Two main strategies are employed for the chiral separation of epinephrine. The first involves the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. These columns are designed with a chiral selector that interacts stereoselectively with the epinephrine enantiomers, leading to different retention times. For instance, a chiral separation of epinephrine enantiomers can be achieved using an ORpak CDBS-453 column with a mobile phase of a 95/5% (v/v) aqueous/acetonitrile mixture containing 200 mM sodium chloride and 0.05% glacial acetic acid. nih.gov

A second, alternative approach involves using a standard achiral HPLC method and adding a chiral-specific detector, such as a circular dichroism (CD) detector. shimadzu.comresearchgate.net This HPLC-UV-CD method can detect and quantify the inactive D-(+) enantiomer in the presence of the L-(-) enantiomer without the need for a chiral column. nih.gov This approach has been shown to be capable of detecting the D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. nih.govresearchgate.net

| Parameter | Chiral Stationary Phase Method | Achiral Method with CD Detection |

| Column | ORpak CDBS-453 (4.6 x 150 mm) | Standard achiral column |

| Mobile Phase | 95/5% (v/v) aqueous (200 mM NaCl, 0.05% Acetic Acid)/Acetonitrile | USP method for epinephrine injection |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | UV at 280 nm | UV and Circular Dichroism (CD) |

| LOD for D-(+) enantiomer | 0.5 µg/mL (0.5%) | Not specified |

| LOQ for D-(+) enantiomer | 1.5 µg/mL (1.5%) | Not specified |

This table summarizes and compares two distinct HPLC methods for determining the enantiomeric purity of epinephrine. nih.gov

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical for assessing the stability of this compound in pharmaceutical products and for determining its shelf-life. nih.govrroij.com

These methods are typically developed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. agilent.com The HPLC method is then optimized to achieve adequate separation between the intact drug and all the degradation products formed.

One validated stability-indicating HPLC method for adrenaline tartrate utilizes a Kinetex Biphenyl column (2.6 µm) with a mobile phase of 50 mM sodium dihydrogen phosphate adjusted to pH 3.0. rroij.com The analysis is performed at a flow rate of 0.5 mL/min with UV detection at 279 nm. rroij.com This method was shown to be specific, with recovery studies indicating an accuracy between 99.25% and 101.81%, and a precision with a relative standard deviation of less than 2%. nih.govrroij.com

| Parameter | Value |

| Column | Kinetex Biphenyl (2.6 µm) |

| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate |

| pH | 3.0 |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 279 nm |

| Retention Time | 1.68 min |

This table outlines the chromatographic conditions for a validated stability-indicating HPLC method for adrenaline (epinephrine) tartrate. agilent.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC is primarily used to identify and quantify volatile organic impurities, which are often residual solvents from the manufacturing process. The International Council for Harmonisation (ICH) provides guidelines that set limits for residual solvents in pharmaceutical products based on their toxicity. ispub.com

The analysis of residual solvents is typically performed using headspace GC, where the sample is heated in a sealed vial to allow volatile components to partition into the gas phase (headspace). A portion of this gas is then injected into the GC system. This sample introduction technique is preferred as it avoids the injection of non-volatile matrix components that could contaminate the GC system. A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity to organic compounds. For confirmation of peak identity, a mass spectrometer (MS) can be used as a detector. shimadzu.com

Common residual solvents that may be present in APIs include ethanol, methanol, acetone, isopropyl alcohol, and toluene. ispub.com A typical GC method for residual solvents would use a column like a DB-624 or equivalent, which is suitable for separating a wide range of common solvents. agilent.com

| Parameter | Typical Condition |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Column | e.g., Agilent J&W DB-624 (30 m, 0.32 mm id, 1.8 µm film) |

| Carrier Gas | Nitrogen or Helium |

| Injector | Headspace Sampler |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 240°C) |

This table provides a summary of typical parameters used in the GC analysis of volatile impurities in pharmaceutical ingredients. ispub.comagilent.com

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that offers high efficiency, rapid analysis times, and requires only minute sample volumes. nih.gov CE has proven to be a valuable alternative and complementary technique to HPLC for the analysis of epinephrine and related compounds. The separation in CE is based on the differential migration of charged species in an electric field.

Several modes of CE can be applied to the analysis of this compound. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. For the enantiomeric separation of epinephrine, chiral selectors such as cyclodextrins can be added to the background electrolyte. researchgate.net A method has been developed for the enantiomeric separation of epinephrine, norepinephrine, and isoprenaline using a dual cyclodextrin system of 2-hydroxypropyl-β-CD and heptakis (2,6-di-o-methyl)-β-CD in a phosphate buffer at pH 2.90. researchgate.net

Another powerful CE technique is Micellar Electrokinetic Chromatography (MEKC), which can separate both charged and neutral molecules. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer. nih.gov This technique is particularly useful for impurity profiling as it can separate a wide range of compounds with different physicochemical properties. researchgate.net

| Parameter | Chiral CZE Method for Epinephrine Enantiomers |

| Capillary | Uncoated fused-silica (e.g., 45 cm x 75 µm) |

| Background Electrolyte | 50 mM Phosphate buffer with 30 mM HP-β-CD and 5 mM DM-β-CD |

| pH | 2.90 |

| Voltage | 20 kV |

| Detection | UV at 205 nm |

This table presents the conditions for a Capillary Zone Electrophoresis method developed for the chiral separation of catecholamines, including epinephrine. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic Methods for Structural Elucidation and Degradation Product Analysis

Spectroscopic techniques are indispensable in the pharmaceutical analysis of this compound, providing critical information on its structure, purity, and stability. These methods allow for both qualitative and quantitative assessment, ensuring the identity and quality of the active pharmaceutical ingredient. A combination of different spectroscopic approaches is often employed for a comprehensive characterization, from confirming the molecular structure to identifying and quantifying minute impurities and degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used method for the quantitative analysis of this compound. The technique is based on the principle that the catechol moiety in the epinephrine molecule absorbs light in the UV region of the electromagnetic spectrum. The concentration of epinephrine in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.

For epinephrine, the UV spectrum typically exhibits distinct absorption maxima. sielc.com In an acidic mobile phase (pH 3 or lower), these peaks are generally observed at approximately 200 nm, 228 nm, and 280 nm. sielc.com The maximum at 279-280 nm is commonly used for quantification in HPLC-UV systems due to its specificity and less interference from common excipients and mobile phases. sielc.comnih.gov

UV-Vis spectroscopy is also a valuable tool for monitoring the degradation of epinephrine. unl.edu Oxidation of the catechol ring, a primary degradation pathway, leads to the formation of colored products like adrenochrome. unl.eduresearchgate.net These degradation products absorb light in the visible range, often between 430 and 475 nm, resulting in a characteristic pink-to-brown discoloration of the solution. unl.edu By monitoring the increase in absorbance in this visible region, the extent of degradation can be assessed. unl.edu However, it is noted that UV absorbance measurements for potency can sometimes overestimate the concentration of active epinephrine in degraded samples due to spectral overlap between the parent drug and its degradation products. unl.edu

| Absorption Maximum (λmax) | Typical Use |

|---|---|

| ~280 nm | Primary wavelength for quantification. sielc.com |

| ~228 nm | Secondary wavelength for analysis. sielc.com |

| ~200 nm | Absorption peak in the lower UV range. sielc.com |

| 430-475 nm | Monitoring of colored degradation products (e.g., adrenochrome). unl.edu |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Impurity Identification

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight of this compound and identifying its impurities and degradation products with high specificity and sensitivity. When coupled with a separation technique like HPLC (LC-MS), it allows for the structural elucidation of compounds even at trace levels.

In MS analysis, epinephrine is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion of epinephrine is observed at an m/z corresponding to its molecular weight (183.21 g/mol ). ebi.ac.uk Tandem MS (MS/MS) further enhances structural analysis by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, studies on phenylephrine, a structurally related compound, have demonstrated that tandem and multiple-stage mass spectrometry experiments are effective in establishing fragmentation schemes for the parent drug and its degradation products. researchgate.net

Forced degradation studies, where this compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are often performed in conjunction with LC-MS to identify potential degradation products. researchgate.netbmj.com This information is crucial for developing stability-indicating analytical methods.

| m/z Value | Relative Intensity (%) | Potential Fragment Assignment |

|---|---|---|

| 165 | - | [M+H - H₂O]⁺ (Loss of water) |

| 124 | 100.0 | Fragment from cleavage of the side chain. |

| 123 | 53.1 | Fragment from cleavage of the side chain. |

| 77 | 18.5 | Fragment related to the catechol ring. |

| 44 | 66.0 | [CH₃NHCH₂]⁺ Fragment from the side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular structure, connectivity, and conformation of the molecule. slideshare.netresearchgate.net

¹H NMR: The ¹H NMR spectrum of epinephrine provides information on the number of different types of protons and their neighboring environments. Signals corresponding to the aromatic protons on the catechol ring, the methine proton (CH-OH), the methylene protons (CH₂), and the methyl protons (N-CH₃) can be identified and assigned. researchgate.net The chemical shifts and coupling patterns are characteristic of the epinephrine structure. Studies have shown that the molecular conformation of epinephrine, particularly the side chain, is sensitive to the solvent environment (e.g., DMSO vs. water), which can be observed through changes in the ¹H NMR spectrum. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. dergipark.org.tr Each carbon in the epinephrine structure, including those in the aromatic ring, the side chain, and the methyl group, gives a distinct signal, confirming the carbon skeleton of the compound.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.net

| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O |

|---|---|

| Aromatic CH (Position 2) | ~6.95 |

| Aromatic CH (Position 5) | ~6.89 |

| Aromatic CH (Position 6) | ~6.82 |

| Methine CH (CH-OH) | ~4.97 |

| Methylene CH₂ | ~3.25 - 3.40 |

| Methyl CH₃ | ~2.85 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule. The FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. By analyzing the position, intensity, and shape of these bands, the presence of key functional groups can be confirmed. researchgate.net

The FTIR spectrum of this compound displays characteristic absorption peaks that confirm its molecular structure:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups of the catechol ring and the side chain, as well as the tartaric acid counter-ion.

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponds to the secondary amine (-NH) group.

Aromatic C-H Stretching: Absorption bands are typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks corresponding to the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are found in the 1500-1600 cm⁻¹ region.

C-O Stretching: Strong absorptions from the alcohol and phenolic hydroxyl groups are present in the 1000-1300 cm⁻¹ range.

FTIR is a valuable tool for raw material identification and for comparing the spectral fingerprint of a sample against a reference standard to confirm its identity and purity. nih.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 | Stretching | O-H (phenolic, alcoholic), N-H (secondary amine) |

| 3000-3100 | Stretching | Aromatic C-H |

| 2800-3000 | Stretching | Aliphatic C-H (CH₃, CH₂) |

| 1500-1600 | Stretching | Aromatic C=C |

| 1000-1300 | Stretching | C-O (phenolic, alcoholic) |

Circular Dichroism (CD) for Chiral Analysis

Epinephrine is a chiral molecule, with the biological activity residing almost exclusively in the L-(-)-epinephrine enantiomer. scite.ai Therefore, controlling the enantiomeric purity is a critical aspect of quality control. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for chiral analysis.

When coupled with HPLC (HPLC-UV-CD), this method provides a robust approach for determining the enantiomeric purity of epinephrine. nih.govnih.gov An achiral HPLC method can be used to separate epinephrine from other impurities, and the CD detector can then specifically measure the signal for each enantiomer as it elutes. nih.govbohrium.com The L-(-) and D-(+) enantiomers of epinephrine produce mirror-image CD spectra. nih.gov This allows for the detection and quantification of the inactive D-(+) enantiomer, even at low levels (e.g., 1% of the total epinephrine composition). nih.govnih.govbohrium.com

Research has demonstrated that an HPLC-UV-CD method can be accurately and precisely used to determine the enantiomeric composition of epinephrine solutions, meeting the testing criteria of pharmacopeias like the USP. nih.govbohrium.com This approach avoids the need for developing separate, complex chiral chromatography methods. nih.govresearchgate.net The optimal CD detection wavelength for epinephrine has been identified as 230 nm. bohrium.com

Validation of Analytical Methods

The validation of analytical methods is a mandatory process in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. For this compound, this involves demonstrating that the analytical procedures used for assay, impurity testing, and other quality control tests are reliable, reproducible, and accurate. The validation process is guided by international standards, most notably the International Council for Harmonisation (ICH) Q2(R2) guidelines. europa.euich.org

A stability-indicating HPLC method for determining adrenaline tartrate, for example, must undergo a thorough validation process. core.ac.uk The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and excipients. amsbiopharma.com In HPLC, this is often demonstrated by achieving baseline separation of the main peak from all other peaks and through peak purity analysis using a photodiode array (PDA) detector.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is characterized by the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ich.org

| Validation Parameter | Example Result/Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Accuracy (% Recovery) | 99.25% to 101.81% core.ac.uk |

| Precision (%RSD) | < 2% core.ac.uk |

| Limit of Detection (LOD) | 0.1 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 0.3 µg/mL researchgate.net |

| Specificity | Method is able to separate degradation products from the adrenaline peak. |

| Compound Name |

|---|

| This compound |

| Epinephrine |

| L-(-)-Epinephrine |

| D-(+)-Epinephrine |

| Adrenochrome |

| Phenylephrine |

| Tartaric Acid |

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, a stability-indicating HPLC method is crucial.

Stress testing is a key component of demonstrating specificity. By subjecting this compound to various stress conditions (e.g., acid, base, oxidation, photolytic, and thermal stress), the method's ability to separate the intact drug from its potential degradation products is verified. researchgate.net For instance, a validated HPLC method demonstrated the capacity to separate the main this compound peak from degradation products, confirming its stability-indicating properties. elsevierpure.comcore.ac.uk In one study, when epinephrine was forcibly degraded, the resulting degradation peaks appeared between 1.4 and 2.2 minutes, clearly separated from the intact epinephrine peak at 2.73 minutes. cjhp-online.ca

Selectivity can also be confirmed by assessing peak purity with a diode-array detector (DAD), which scans the UV spectrum across the peak to ensure no co-eluting impurities are present. researchgate.net Furthermore, methods have been developed to separate epinephrine from its known related substances, such as Adrenalone and Epinephrine sulfonic acid, as well as from internal standards like dopamine, further proving the method's specificity. cjhp-online.caantecscientific.com

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Several studies have established the linearity of analytical methods for this compound. A common approach is to construct a calibration curve by plotting the peak area response against a series of known concentrations of the analyte. The linearity is then evaluated by the correlation coefficient (r²) of the regression line.

Below is a table summarizing the linearity and range from various validated methods for the quantification of this compound.

| Analytical Method | Range | Correlation Coefficient (r²) | Reference |

| HPLC-DAD | 0.3–10 mg/mL | > 0.9999 | researchgate.net |

| HPLC-UV | 10–100 µg/mL | > 0.997 | cjhp-online.ca |

| HPLC (USP Method) | 4–22 µg/mL | > 0.999 | antecscientific.com |

| Spectrophotometry | 1.17 x 10⁻⁴–1.17 x 10⁻³ M | Not Specified | sciepub.com |

These results demonstrate that analytical methods can achieve excellent linearity over a wide range of concentrations suitable for the analysis of this compound in different pharmaceutical contexts.

Accuracy and Precision